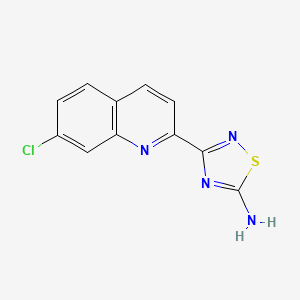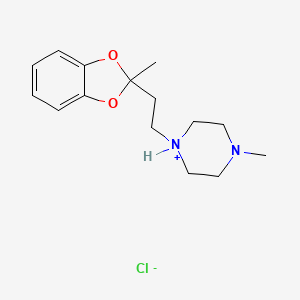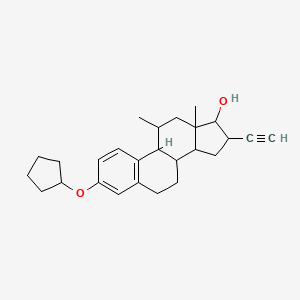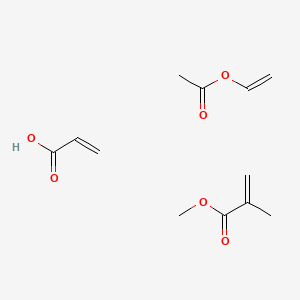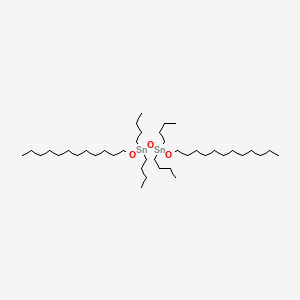
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is an organotin compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and dodecyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with dodecanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the distannoxane structure. The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced equipment and precise control of reaction parameters ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various substrates, facilitating reactions such as catalysis or inhibition of biological processes. The pathways involved depend on the specific application and the nature of the interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane.
Tributyltin compounds: Similar organotin compounds with different substituents.
Distannoxane derivatives: Other compounds with similar distannoxane structures but different alkyl or alkoxy groups.
Uniqueness
This compound is unique due to its specific combination of butyl and dodecyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
Eigenschaften
CAS-Nummer |
25150-98-5 |
|---|---|
Molekularformel |
C40H86O3Sn2 |
Molekulargewicht |
852.5 g/mol |
IUPAC-Name |
dibutyl-[dibutyl(dodecoxy)stannyl]oxy-dodecoxystannane |
InChI |
InChI=1S/2C12H25O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;4*1-3-4-2;;;/h2*2-12H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChI-Schlüssel |
UCDQSBXEFJFIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


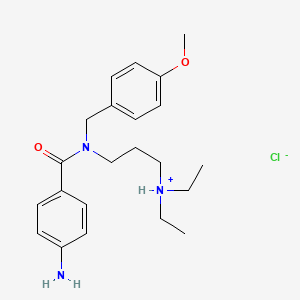

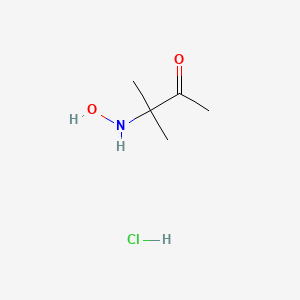
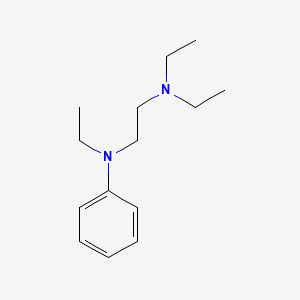
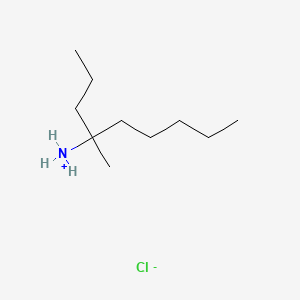

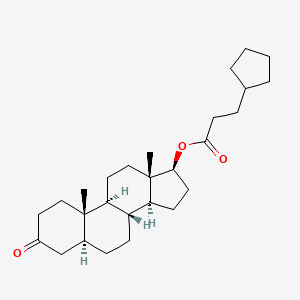
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
